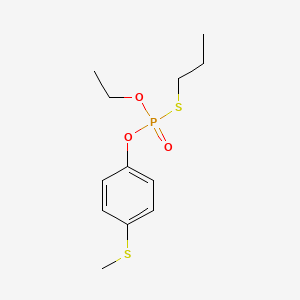

Sulprofos oxon

Description

Significance of Organophosphate Oxons in Environmental and Biological Systems Research

Organophosphate (OP) pesticides are widely utilized in agriculture, leading to their presence and that of their metabolites in the environment. mdpi.com The oxygen analogs, or oxons, of many organothiophosphate pesticides, are of particular interest to researchers. nih.gov This is because the conversion of the parent compound to its oxon form, a process known as oxidative desulfuration, can result in a substantial increase in toxicity. researchgate.net The oxon metabolites are often more potent inhibitors of the enzyme acetylcholinesterase (AChE), the primary target of OP pesticides. wikipedia.orgwikipedia.org Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxic effects. wikipedia.orgwikipedia.org Consequently, the presence of organophosphate oxons in the environment, including in air, water, soil, and food, is a significant concern for human and ecosystem health. mdpi.comnih.gov Research into these oxons is crucial for understanding the full toxicological profile of the parent pesticides and for conducting accurate risk assessments. nih.govgeoscienceworld.org

Historical Context of Sulprofos (B166734) and its Oxidative Metabolites in Research

Sulprofos, an organothiophosphate insecticide, has been the subject of metabolic research to understand its fate in biological systems and the environment. chemicalbook.com Studies have shown that sulprofos undergoes metabolic transformation through two primary pathways: oxidation of the sulfide (B99878) group to a sulfoxide (B87167) and then a sulfone, and oxidative desulfuration to form sulprofos oxon. chemicalbook.com Further oxidation of the this compound can lead to the formation of this compound sulfoxide and this compound sulfone. chemicalbook.com The detection of these various oxidative metabolites has been reported in studies involving rats, indicating their formation in vivo. chemicalbook.com In environmental fate studies, sulprofos has been shown to degrade in soil and water systems. chemicalbook.com For instance, in field studies on cotton, while the parent sulprofos was not detectable after eight days, its toxic metabolites, including the sulfoxide and the oxygen analog of the sulfone, persisted for a longer duration. epa.gov This highlights the importance of monitoring not just the parent compound but also its more persistent and potentially more toxic oxidative byproducts.

Current Research Gaps and Future Directions in this compound Studies

While the metabolic pathways of sulprofos have been generally outlined, there remain significant gaps in the comprehensive understanding of this compound. A crucial area for future research is the development of more sensitive and specific analytical methods for the routine detection and quantification of this compound and its own metabolites in various environmental matrices. nih.gov The toxicological profiles of this compound and its sulfoxide and sulfone derivatives require more in-depth investigation to fully assess their potential risks to non-target organisms and humans. geoscienceworld.org Furthermore, there is a need for more extensive research into the environmental persistence, transport, and fate of these oxon metabolites. geoscienceworld.org Understanding the conditions that favor the formation and degradation of this compound in different environmental compartments is essential for developing effective risk mitigation strategies. Long-term studies on the potential for bioaccumulation and chronic toxicity of these compounds are also warranted.

Interactive Data Tables

Below are interactive tables summarizing key chemical information for Sulprofos and its related compounds.

Table 1. Compound Names and Identifiers

| Compound Name | Synonyms | CAS Number | Molecular Formula | IUPAC Name |

|---|---|---|---|---|

| Sulprofos | Bolstar, Helothion | 35400-43-2 | C12H19O2PS3 | O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorodithioate |

| This compound | - | 38527-90-1 | C12H19O3PS2 | O-ethyl O-[4-(methylthio)phenyl] S-propyl phosphorothioate (B77711) |

| Sulprofos sulfoxide | - | 34643-47-5 | C12H19O3PS3 | O-ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorodithioate |

| Sulprofos sulfone | - | 58877-92-2 | C12H19O4PS3 | O-ethyl O-[4-(methylsulfonyl)phenyl] S-propyl phosphorodithioate |

| This compound sulfoxide | - | Not available | C12H19O4PS2 | O-ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorothioate |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38527-90-1 |

|---|---|

Molecular Formula |

C12H19O3PS2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylsulfanylbenzene |

InChI |

InChI=1S/C12H19O3PS2/c1-4-10-18-16(13,14-5-2)15-11-6-8-12(17-3)9-7-11/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

RJOCVOGHXDEJBC-UHFFFAOYSA-N |

SMILES |

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC |

Other CAS No. |

38527-90-1 |

Origin of Product |

United States |

Biochemical Formation and Biotransformation of Sulprofos Oxon

Enzymatic Pathways of Sulprofos (B166734) Bioactivation to Sulprofos Oxon

The bioactivation of sulprofos to this compound is a key metabolic event that significantly increases its toxicity. This process is primarily catalyzed by specific enzyme systems.

Role of Cytochrome P450 Monooxygenases in Oxidative Desulfuration

The primary pathway for the formation of this compound from sulprofos is through oxidative desulfuration, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net These enzymes, found mainly in the liver, facilitate the substitution of the sulfur atom with an oxygen atom on the phosphorus molecule, converting the parent phosphorothioate (B77711) to its phosphate (B84403) ester analog, the oxon. nih.govresearchgate.net This bioactivation is a common metabolic route for many organophosphorus pesticides. doi.orgnih.gov

The involvement of specific CYP isoforms in the metabolism of sulprofos has been investigated. Studies using human liver microsomes and cDNA-expressed human P450 isoforms have identified several CYPs capable of metabolizing sulprofos. nih.gov The isoforms with the highest rates for sulfoxidation of sulprofos include CYP1A1, CYP1A2, CYP3A4, various members of the CYP2C subfamily (CYP2C91, CYP2C92, CYP2C93, CYP2C18, CYP2C19), and CYP2D61. nih.gov Notably, members of the CYP2C subfamily often exhibit high affinity and clearance rates for thioether pesticides like sulprofos. nih.gov The process of oxidative desulfuration is believed to proceed through an unstable phosphooxythiiran intermediate. nih.gov

Table 1: Human Cytochrome P450 Isoforms Involved in Sulprofos Sulfoxidation

| CYP Isoform | Role in Sulprofos Sulfoxidation |

| CYP1A1 | High rate of sulfoxidation. nih.gov |

| CYP1A2 | High rate of sulfoxidation. nih.gov |

| CYP2C Subfamily | High affinity and clearance rates. nih.gov |

| CYP2C91 | High rate of sulfoxidation. nih.gov |

| CYP2C92 | High rate of sulfoxidation. nih.gov |

| CYP2C93 | High rate of sulfoxidation. nih.gov |

| CYP2C18 | High rate of sulfoxidation. nih.gov |

| CYP2C19 | High rate of sulfoxidation. nih.gov |

| CYP2D61 | High rate of sulfoxidation. nih.gov |

| CYP3A4 | High rate of sulfoxidation. nih.gov |

Subcellular Localization of Biotransformation Enzymes Involved in this compound Synthesis

The enzymes responsible for the biotransformation of sulprofos are strategically located within the cell to efficiently metabolize lipophilic compounds.

The primary site of xenobiotic biotransformation is the liver, specifically within the hepatocytes. up.ptnih.gov The key enzymes involved in this compound formation, the cytochrome P450 monooxygenases, are membrane-bound proteins primarily located in the endoplasmic reticulum of hepatocytes. nih.govconicet.gov.ar This localization within the endoplasmic reticulum facilitates the interaction of these enzymes with lipophilic substrates like sulprofos.

Flavin-containing monooxygenases (FMOs) are also found in the endoplasmic reticulum. up.pt While the liver contains the highest concentration of these enzymes, they are also present in other tissues such as the kidney, lung, and intestine, suggesting that bioactivation of sulprofos can occur at multiple sites within an organism. uv.es

Table 2: Subcellular Localization of Key Biotransformation Enzymes

| Enzyme Family | Primary Subcellular Localization | Primary Organ Location |

| Cytochrome P450 (CYP) | Endoplasmic Reticulum nih.govconicet.gov.ar | Liver (Hepatocytes) up.ptnih.gov |

| Flavin-containing Monooxygenases (FMO) | Endoplasmic Reticulum up.pt | Liver, Kidney, Lung, Intestine uv.es |

Isotopic Labeling Studies for Tracing this compound Formation Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org By replacing an atom in the sulprofos molecule with a stable or radioactive isotope, researchers can follow its transformation and identify the resulting metabolites, including this compound. nih.govspectroinlets.com

For instance, using a stable isotope like carbon-13 (¹³C) or a radioisotope like sulfur-35 (B81441) (³⁵S) in the sulprofos molecule allows for the tracking of the labeled atom through the process of oxidative desulfuration. doi.orgnih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the labeled this compound and other metabolites. wikipedia.orgnih.gov This methodology provides definitive evidence of the formation pathways and can help elucidate the kinetics of these transformations. nih.govnih.gov While specific isotopic labeling studies focusing solely on this compound formation are not extensively detailed in the provided search results, the principles of this technique are widely applied in pesticide metabolism research to delineate complex metabolic pathways. nih.gov

In Vitro Models for Investigating this compound Biotransformation Kinetics

In vitro models are essential tools for studying the kinetics of this compound formation without the complexities of a whole organism. These models allow for the precise control of experimental conditions and the detailed characterization of enzymatic reactions.

Commonly used in vitro models include:

Human Liver Microsomes (HLMs): These are subcellular fractions prepared from the endoplasmic reticulum of human liver cells and contain a high concentration of cytochrome P450 enzymes. nih.govresearchgate.net HLMs are widely used to study the kinetics of P450-mediated reactions, including the oxidative desulfuration of sulprofos. researchgate.netnih.govresearchgate.net

cDNA-Expressed Human P450 Isoforms: This system involves expressing individual human P450 enzymes in a host cell line (e.g., insect cells or bacteria). nih.govresearchgate.net This allows researchers to determine the specific contribution of each P450 isoform to the metabolism of a compound like sulprofos and to calculate kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) for each enzyme.

Soil Slurry and Aqueous Environments: To understand the environmental fate and biotransformation of pesticides, in vitro models using enriched indigenous soil microorganisms in aqueous and soil slurry media are employed. nih.gov These studies help determine degradation pathways and the persistence of metabolites like this compound in different environmental compartments. nih.gov

Studies using these in vitro systems have demonstrated that sulprofos undergoes oxidative metabolism to form its oxon and other metabolites. chemicalbook.com For example, research with pooled human liver microsomes showed that the sulfoxidation of thioether pesticides like sulprofos is predominantly driven by P450 enzymes. nih.govresearchgate.net

Table 3: Common In Vitro Models for Studying Sulprofos Biotransformation

| In Vitro Model | Description | Key Application for Sulprofos |

| Human Liver Microsomes (HLMs) | Subcellular fractions of endoplasmic reticulum from human liver. nih.govresearchgate.net | Investigating kinetics of P450-mediated oxidative desulfuration. researchgate.net |

| cDNA-Expressed P450s | Individual P450 isoforms expressed in host cells. nih.govresearchgate.net | Determining the role of specific CYP isoforms in sulprofos metabolism. nih.gov |

| Hepatocyte Cultures | Primary liver cells in culture. up.pt | Studying the complete metabolic profile of sulprofos, including Phase I and II reactions. |

| Soil Slurry Systems | Soil microorganisms in aqueous media. nih.gov | Assessing environmental degradation and metabolite formation. nih.gov |

Molecular Mechanisms of Sulprofos Oxon Interaction with Biological Targets

Cholinesterase Inhibition by Sulprofos (B166734) Oxon: A Detailed Mechanistic Analysis

The principal mechanism of action for organophosphorus (OP) insecticides like sulprofos is the inhibition of acetylcholinesterase (AChE) by their oxygenated metabolites, known as oxons. nih.gov This inhibition occurs through the phosphorylation of a serine hydroxyl group within the active site of the AChE molecule. nih.gov The formation of the highly reactive 'oxon' metabolite from the parent compound is a critical step, catalyzed primarily by cytochrome P450-dependent monooxygenases. researchgate.netresearchgate.net

Molecular Docking and Computational Studies of Sulprofos Oxon-Enzyme Interactions

Molecular docking studies are instrumental in visualizing the binding of ligands to their target enzymes. For organophosphorus compounds, these studies reveal that the central phosphorus atom covalently binds to the serine residue (specifically Ser-203) in the active site of acetylcholinesterase. researchgate.net The aromatic gorge of AChE is a key region for this interaction, with hydrophobic and hydrogen bonding forces playing a significant role in the binding of inhibitors. nih.gov Computational models help in understanding the binding affinities and the specific interactions that contribute to the inhibitory potential of these compounds. nih.govrsc.org The process involves preparing the enzyme structure by removing water molecules and ligands, adding polar hydrogen atoms, and assigning charges to the amino acid residues to simulate the physiological environment. dergipark.org.tr

Kinetics of Acetylcholinesterase and Butyrylcholinesterase Inhibition by this compound

The inhibition of acetylcholinesterase and butyrylcholinesterase (BChE) by organophosphorus oxons is a progressive and irreversible process. researchgate.net The rate of this inhibition is quantified by the bimolecular inhibitory rate constant (kᵢ). nih.gov Kinetic studies have shown that the inhibitory potency of some oxons can be concentration-dependent. nih.govnih.gov For instance, at high concentrations (1-100 nM), the kᵢ values for chlorpyrifos (B1668852) oxon (CPO) and paraoxon (B1678428) (PO) were determined to be significantly different, suggesting varied potencies. nih.gov However, at much lower, environmentally relevant concentrations (1 pM), their inhibitory potencies were found to be similar, highlighting the potential role of a peripheral binding site on the AChE molecule that may modulate inhibition. nih.gov

Interactive Table: Kinetic Parameters of Cholinesterase Inhibition by Select Oxons

| Compound | Enzyme | kᵢ (nM⁻¹h⁻¹) (High Conc.) | Spontaneous Reactivation Rate (h⁻¹) | Notes |

| Chlorpyrifos Oxon (CPO) | Rat Brain AChE | 0.206 ± 0.018 | 0.084-0.087 | kᵢ estimated at low concentration (1 pM) was ~1,000-fold higher. nih.gov |

| Paraoxon (PO) | Rat Brain AChE | 0.0216 | 0.091 ± 0.023 | kᵢ estimated at low concentration (1 pM) was ~10,000-fold higher. nih.gov |

Phosphorylation and Aging of Cholinesterases by this compound

The interaction between this compound and cholinesterases leads to the phosphorylation of the active site serine. researchgate.netoecd.org This covalent modification inactivates the enzyme. nih.govresearchgate.net Following phosphorylation, the enzyme-inhibitor complex can undergo a process called "aging." nih.gov Aging is a slower, irreversible process that involves the dealkylation of the attached phosphoryl group, resulting in a negatively charged phosphate (B84403) oxyanion adduct. nih.govfigshare.com This aged enzyme-inhibitor complex is resistant to reactivation by standard oxime treatments. nih.govwikipedia.org Recent research has uncovered a novel aging mechanism where the catalytic histidine residue acts as a nucleophile, leading to its own alkylation. figshare.com This process is pH-dependent and can limit the potential for recovery of the inhibited enzyme. figshare.com

Interactions of this compound with Other Esterases and Serine Hydrolases

This compound and other organophosphorus compounds are not exclusively inhibitors of cholinesterases; they also interact with a range of other serine hydrolases and esterases. researchgate.net These enzymes include carboxylesterase (CaE) and neuropathy target esterase (NTE). researchgate.net The inhibition of these enzymes is also a progressive and irreversible process. researchgate.net Some studies have explored the use of peracid-activated organophosphates to distinguish between different types of acetylcholinesterases, which can be useful in studying insecticide resistance. researchgate.net The interaction with other serine hydrolases, such as KIAA1363, which is abundant in the brain, has also been investigated, revealing high sensitivity to inhibition by oxons. nih.gov

Structure-Activity Relationships Governing this compound Potency and Selectivity

The potency and selectivity of this compound and related compounds are determined by their chemical structure. For instance, in the sulprofos series, the (+)-isomers are generally more toxic to house flies, which is the opposite of their potency as inhibitors of house fly head acetylcholinesterase, where the (-)-isomers are more potent. researchgate.net This highlights the complex relationship between the chemical structure and biological activity, which can also be influenced by metabolic activation and detoxification processes within the organism. researchgate.net The development of quantitative structure-activity relationships (QSAR) helps in predicting the inhibitory properties of various organophosphorus compounds based on their molecular features. researchgate.net

Allosteric Modulation of Target Enzymes by this compound

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme that is distinct from the active site, leading to a change in the enzyme's activity. libretexts.orgnumberanalytics.comdpvipracollege.ac.inallen.in This binding can either enhance (positive modulation) or decrease (negative modulation) the enzyme's function. libretexts.orgwikipedia.org While the primary mechanism of this compound is direct inhibition at the active site, the kinetic data suggesting concentration-dependent inhibitory capacity and the proposed existence of a peripheral binding site on AChE point towards the possibility of allosteric effects. nih.govnih.gov The binding of an oxon molecule to a peripheral site could allosterically modulate the active site, affecting the rate of phosphorylation by subsequent oxon molecules. nih.gov This is an area that warrants further investigation to fully understand the complex interactions between this compound and its target enzymes.

Analytical Methodologies for Research Oriented Detection and Quantification of Sulprofos Oxon

Advanced Chromatographic Techniques for Sulprofos (B166734) Oxon Separation and Analysis

Chromatographic methods are central to the analysis of sulprofos oxon, providing the necessary separation from complex sample components before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the trace analysis of volatile and semi-volatile compounds like this compound. thermofisher.comscioninstruments.com In GC-MS, the sample is first vaporized and separated based on the compound's boiling point and polarity in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. thermofisher.com The resulting mass spectrum provides a unique fingerprint for identification and quantification. scioninstruments.com

For trace-level detection, GC-MS is often operated in selected ion monitoring (SIM) mode. thermofisher.comnih.gov This approach enhances sensitivity and selectivity by monitoring only specific ions characteristic of this compound, which is particularly advantageous when analyzing complex environmental or biological samples. nih.govchromatographyonline.com The use of highly inert quartz wool-filled liners and advanced column technologies further improves the reliability of trace-level analysis of pesticides. chromatographyonline.com Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by performing a second stage of mass analysis on fragmented ions, which is beneficial for reducing background interference. thermofisher.comnih.gov

Table 1: GC-MS Parameters for Organophosphate Analysis

| Parameter | Setting | Reference |

| Column | HP-5 MS UI capillary GC column (30m) | dergipark.org.tr |

| Ion Source Temperature | 230°C | dergipark.org.tr |

| Quadrupole Temperature | 150°C | dergipark.org.tr |

| Transfer Line Temperature | 280°C | dergipark.org.tr |

| Ionization Energy | 70 eV | dergipark.org.tr |

| Carrier Gas | Helium | dergipark.org.tr |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing this compound in complex matrices, particularly for compounds that are non-volatile or thermally labile. researchgate.net This technique separates analytes in a liquid phase based on their interactions with a stationary phase before they are ionized and analyzed by tandem mass spectrometry. nih.gov LC-MS/MS provides high selectivity and sensitivity, making it suitable for a wide range of applications, including the analysis of pesticide residues in food and environmental samples. mdpi.com

The use of multiple reaction monitoring (MRM) mode in LC-MS/MS allows for highly specific and sensitive quantification of target analytes like this compound, even in the presence of significant matrix interference. nih.gov The robustness of LC-MS/MS methods can be affected by the sample matrix, but this can be mitigated through optimized sample preparation and the use of internal standards. nih.govchromatographyonline.com The development of methods combining techniques like QuEChERS with LC-MS/MS has streamlined the analysis of a large number of pesticide residues in various commodities. mdpi.com

Table 2: LC-MS/MS Method Parameters for Pesticide Analysis

| Parameter | Details | Reference |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Ionization Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Matrices | XAD-2 resin, polyurethane foam (PUF) | nih.gov |

| Extraction Solvent | Acetonitrile with stable-isotope labeled internal standards | nih.gov |

| Identification Criteria | Retention time (±0.1 min) and qualifier ratio (±30% absolute) | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of this compound in research samples. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provide detailed information about the molecular structure, including the types and connectivity of atoms. pharmaknowledgeforum.com Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of a compound. pharmaknowledgeforum.com

Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule. pharmaknowledgeforum.com Together, these spectroscopic methods allow for the unambiguous identification and confirmation of the structure of this compound, which is essential for research purposes. jchps.comresearchgate.net

Immunoassays and Biosensors for High-Throughput Screening in Research Settings

Immunoassays and biosensors offer rapid and high-throughput screening methods for the detection of this compound in research settings. analyticaltoxicology.com Immunoassays are based on the specific binding of an antibody to the target analyte (antigen). analyticaltoxicology.com These methods can be highly sensitive and are adaptable to various formats, from single-use tests to fully automated systems. analyticaltoxicology.com

Biosensors integrate a biological recognition element, such as an enzyme or antibody, with a transducer to convert the binding event into a measurable signal. scirp.org For instance, enzyme-based biosensors might utilize the inhibition of acetylcholinesterase by organophosphates like this compound to generate a signal. These technologies are valuable for screening large numbers of samples quickly, although positive results are often confirmed using chromatographic methods. mdpi.comresearchgate.net

Sample Preparation Strategies for this compound Isolation from Research Specimens

Effective sample preparation is crucial for isolating this compound from diverse and often complex research specimens to ensure accurate and reliable analysis. scioninstruments.com Common techniques include solid-phase extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govquechers.eu

SPE utilizes a solid sorbent to selectively retain the analyte of interest from a liquid sample, which is then eluted with a suitable solvent. nih.gov This technique is effective for cleaning up and concentrating analytes from aqueous samples. nih.govresearchgate.net The QuEChERS method involves an initial extraction with an organic solvent, followed by a partitioning step using salts and a dispersive SPE cleanup to remove interfering matrix components. quechers.euobrnutafaza.hr This method is widely adopted for the analysis of pesticide residues in a variety of food and environmental matrices due to its simplicity, speed, and effectiveness. quechers.eunih.gov

Validation Parameters for Research Analytical Methods of this compound

The validation of analytical methods is essential to ensure that they are reliable and fit for their intended purpose in research. Key validation parameters for the analysis of this compound include linearity, detection limits (LOD), and precision. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. inorganicventures.com

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method. inorganicventures.com

Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. inorganicventures.com

Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com

Accuracy refers to the closeness of the mean of a set of results to the actual value. chromatographyonline.com

Recovery studies are performed to assess the efficiency of the extraction process. nih.gov

Regulatory guidelines, such as those from SANTE, provide a framework for the validation of analytical methods for pesticide residues, ensuring the quality and comparability of data. eurl-pesticides.eu

Table 3: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Requirement | Reference |

| Linearity (r²) | Correlation coefficient of the calibration curve | >0.99 | nih.govresearchgate.net |

| Recovery | The percentage of the analyte recovered from the matrix | 70-120% | mdpi.com |

| Precision (RSD) | Relative Standard Deviation of replicate measurements | <20% | mdpi.com |

| Limit of Detection (LOD) | The lowest concentration that can be detected | Varies by method and matrix | inorganicventures.com |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified reliably | Varies by method and matrix | inorganicventures.com |

Environmental Fate and Transformation Mechanisms of Sulprofos Oxon in Research Contexts

Abiotic Degradation Pathways of Sulprofos (B166734) Oxon in Environmental Systems

Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of sulprofos oxon in the environment. The primary pathways for this degradation are hydrolysis and photolysis.

Hydrolysis Kinetics and Products of this compound in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For organophosphates, this is a crucial degradation pathway that can lead to detoxification. While specific hydrolysis kinetics for this compound are not detailed in the reviewed literature, the stability of its parent compound, sulprofos, provides context. Sulprofos itself is susceptible to hydrolysis, with its stability being pH-dependent. chemicalbook.comnih.gov

Studies on the parent compound, sulprofos, show that its hydrolysis half-life varies significantly with pH. chemicalbook.com This suggests that the persistence of its transformation products, including this compound, would also be influenced by the acidity or alkalinity of the aqueous environment. Organophosphate oxons are generally susceptible to hydrolysis, which cleaves the phosphate (B84403) ester bonds, leading to less toxic products. oup.comoup.com This process is a key detoxification route in environmental systems. oup.com

Table 1: Hydrolysis Half-life of Sulprofos at Different pH Values

| pH | Half-life (days) | Source |

| 4 | 26 | chemicalbook.com |

| 7 | 151 | chemicalbook.com |

| 9 | 51 | chemicalbook.com |

This data pertains to the parent compound, sulprofos, and provides context for the conditions under which its oxon is formed and subsequently degrades.

The final products of complete hydrolysis are typically phenolic derivatives. rsc.orgchemicalbook.com For this compound, this would involve cleavage of the P-O-aryl group to form the corresponding phenol. chemicalbook.com

Photolytic Transformation Mechanisms of this compound under Simulated Environmental Conditions

Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight, and represents a major degradation pathway for pesticides on surfaces and in water. researchgate.net The parent compound, sulprofos, degrades rapidly when exposed to sunlight, with a half-life of less than two days for thin films. chemicalbook.comnih.gov

Research on the photodecomposition of sulprofos on various surfaces (cotton leaves, glass) and in aqueous solutions under sunlight has identified several metabolites. chemicalbook.comresearchgate.net The major products are sulprofos sulfoxide (B87167) and sulprofos sulfone. chemicalbook.com However, minor amounts of this compound sulfoxide were also detected. chemicalbook.com The formation of this compound sulfoxide indicates that this compound is an intermediate in the photolytic pathway, which is then rapidly oxidized at the sulfur atom of the methylthio group. rsc.orgchemicalbook.com

Oxidative Desulfuration: Conversion of the P=S bond to a P=O bond, forming this compound. rsc.orgchemicalbook.com

Thiooxidation: Oxidation of the methylthio group to form a sulfoxide and then a sulfone. rsc.orgchemicalbook.com This can occur on both the parent molecule and the oxon.

Cleavage of the P-O-aryl bond: Hydrolysis of the molecule to its phenolic components. chemicalbook.com

Biotic Degradation and Microbial Transformation of this compound

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms, and is a crucial process for the removal of pesticides from soil and water. researchgate.netacademicjournals.org

Microbial Metabolism of this compound in Soil and Water Ecosystems

This compound is formed from its parent compound, sulprofos, through bioactivation, a process often mediated by microbial enzymes. rsc.orgchemicalbook.com The degradation of sulprofos in estuarine water and sediment/water systems has been estimated, with biodegradation half-lives ranging from 3.5 to 19 days in sediment/water slurries and 19.5 to 61.6 days in water alone. chemicalbook.comnih.gov This indicates that microbial populations in sediment are effective at degrading the parent compound, and thus initiating the formation and subsequent breakdown of this compound.

The primary mechanism for the microbial degradation of organophosphates is hydrolysis, catalyzed by enzymes such as phosphotriesterases. oup.comredalyc.org These enzymes are widespread in soil and water bacteria and are considered the most significant step in detoxification. oup.comoup.com Microorganisms capable of degrading sulprofos would likely also metabolize its oxon, cleaving the ester bonds to detoxify the compound. oup.com The ability of microbial communities to degrade organophosphates can be enhanced through repeated exposure, leading to faster breakdown of subsequent applications. iastate.edubiotechrep.ir

Identification of Microbial Metabolites and Degradation Intermediates

The metabolism of sulprofos in biological systems leads to a suite of oxidative metabolites. The major metabolic routes are oxidation of the sulfur atom and oxidative desulfuration to form the oxon. chemicalbook.com In studies, five primary oxidative metabolites have been identified. rsc.orgchemicalbook.com

These transformations result from enzymatic activities within microorganisms that introduce oxygen, converting the P=S group to P=O and oxidizing the thioether side chain. rsc.orgmdpi.com The ultimate degradation products following these transformations are the less toxic phenolic compounds resulting from hydrolysis. rsc.orgchemicalbook.com

Table 2: Identified Oxidative Metabolites of Sulprofos

| Compound Name | Formation Pathway | Source |

| Sulprofos sulfoxide | Thiooxidation | rsc.org, chemicalbook.com |

| Sulprofos sulfone | Thiooxidation | rsc.org, chemicalbook.com |

| This compound | Oxidative Desulfuration | rsc.org, chemicalbook.com |

| This compound sulfoxide | Oxidative Desulfuration & Thiooxidation | rsc.org, chemicalbook.com |

| This compound sulfone | Oxidative Desulfuration & Thiooxidation | rsc.org, chemicalbook.com, herts.ac.uk |

Adsorption and Desorption Dynamics of this compound in Soil and Sediment Research

Adsorption to soil and sediment particles is a key process that controls the mobility, availability, and fate of pesticides in the environment. mdpi.comnih.gov While specific adsorption/desorption data for this compound are not available in the reviewed literature, the behavior of other organophosphate oxons provides strong indications of its likely dynamics.

Organophosphate oxons are generally more polar and less hydrophobic than their parent thion compounds. This increased polarity typically leads to lower soil organic carbon-water (B12546825) partitioning coefficients (Koc). rsc.org A lower Koc value signifies weaker adsorption to soil organic matter and greater mobility in the soil profile. For example, thioether-containing insecticides like phorate (B1677698) and terbufos (B1683085) are oxidized in soil to sulfoxides and sulfones, which are more mobile (lower Koc) than the parent compounds. rsc.org

Given these principles, this compound is expected to be more water-soluble and mobile than sulprofos. The parent sulprofos has a very high estimated Koc value (around 12,000), indicating extremely low mobility. wa.gov The oxon form, being more polar, would have a significantly lower Koc, making it more prone to leaching through the soil profile and less likely to be strongly bound to sediment. This increased mobility also makes it more available for degradation by aqueous-phase processes like hydrolysis or microbial action. The primary factors governing the adsorption of such compounds in soil are the organic matter content and the type and amount of clay minerals present. nih.govnih.gov

Volatilization and Atmospheric Transport Considerations in Environmental Research Models

The environmental fate of any chemical compound is a complex interplay of its physical-chemical properties and various environmental processes. For transformation products of pesticides, such as this compound, understanding their potential for volatilization and subsequent atmospheric transport is a critical component of a comprehensive environmental risk assessment. Volatilization governs the entry of a chemical into the atmosphere, while atmospheric transport determines its potential for distribution far from its point of origin. nih.gov

Volatilization is the process by which a substance transitions from a solid or liquid state into a gaseous phase, allowing it to be carried on air currents. nih.govchemicalbook.com The tendency of a pesticide to volatilize is influenced by several factors, including its vapor pressure, the temperature, humidity, air movement, and soil conditions. nih.govmontana.edu Once in the atmosphere, these compounds can be transported over significant distances. nih.govacs.org

Research into the atmospheric fate of pesticide transformation products often relies on environmental models due to the challenges of direct measurement. These models use the chemical's properties to predict its behavior. science.govnih.gov this compound is a major metabolite of the organophosphate insecticide sulprofos, formed through oxidative desulfuration. chemicalbook.com This transformation can occur on surfaces like cotton leaves and in aqueous solutions when exposed to sunlight, as well as through metabolic processes in organisms. chemicalbook.com

Physicochemical Properties of Sulprofos Relevant to Volatilization

| Property | Value | Source |

|---|---|---|

| Vapor Pressure (at 20 °C) | 0.084 mPa | herts.ac.uk |

| Henry's Law Constant (at 25 °C) | 8.70 X 10⁻² Pa m³ mol⁻¹ | herts.ac.uk |

This interactive table provides data for the parent compound, Sulprofos, as specific experimental values for this compound are not widely documented.

Environmental fate modeling for similar organophosphate compounds, such as chlorpyrifos (B1668852) and its metabolite chlorpyrifos-oxon, demonstrates the importance of considering these transformation products. nih.gov Studies show that the parent compound can volatilize, and the subsequent transformation to the more toxic oxon can occur in the atmosphere. nih.gov This atmospheric formation and transport mechanism is a key consideration in research models. The models quantify transformation and deposition processes to estimate the potential concentrations at various distances from the source. nih.govresearchgate.net The characteristic travel distance of a chemical is influenced by its atmospheric half-life, which is often determined by its reaction rate with photochemically-produced hydroxyl radicals. nih.gov

For this compound, research models would therefore need to account for its formation in the atmosphere from volatilized sulprofos. The persistence and transport of this compound would then be governed by its own stability and resistance to deposition. nih.govacs.org The lack of direct, empirical data for this compound necessitates the use of estimation methods and models to predict its environmental behavior, highlighting an area for further research. whiterose.ac.uk

Theoretical and Computational Studies on Sulprofos Oxon

Quantum Chemical Calculations of Sulprofos (B166734) Oxon Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular structure and reactivity of compounds like sulprofos oxon. researchgate.netaspbs.com These computational methods allow for the optimization of the molecular structure and provide insights into electronic properties that govern reactivity. researchgate.netnih.gov

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Another important descriptor derived from quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net These regions are critical in understanding how this compound interacts with biological targets, such as the active site of enzymes. For organophosphates, the phosphorus atom is a key electrophilic center, making it susceptible to nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase (AChE). mdpi.com

Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be computed to quantify the molecule's reactivity. researchgate.net These parameters are derived from the HOMO and LUMO energies and provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Table 1: Calculated Quantum Chemical Properties of this compound (Illustrative Data)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 7.3 eV |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | 4.85 |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 3.65 |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 3.23 eV |

| Note: The values presented are for illustrative purposes and would be determined through specific DFT calculations. |

Molecular Dynamics Simulations of this compound-Enzyme Binding and Conformational Changes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its interaction with target enzymes, most notably acetylcholinesterase (AChE). nih.gov These simulations can elucidate the binding mechanism, the conformational changes in both the ligand and the enzyme upon binding, and the stability of the resulting complex. osti.govnih.gov

The process typically begins with molecular docking to predict the initial binding pose of this compound within the enzyme's active site. nih.govikm.org.my Following docking, MD simulations are performed to refine this pose and observe the dynamic behavior of the system. mdpi-res.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex. mdpi.com

MD simulations can also highlight the flexibility of both the enzyme and this compound. For instance, the active site gorge of AChE is known to exhibit "breathing" motions that can control the access of inhibitors to the catalytic site. MD can capture these dynamic events and show how they influence the binding process. The binding free energy, a measure of the affinity between the inhibitor and the enzyme, can also be calculated from MD trajectories using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound-AChE Complex (Illustrative Data)

| Parameter | Description | Illustrative Finding |

| Binding Free Energy (ΔG_bind) | The overall free energy change upon binding of the ligand to the protein. | -9.5 kcal/mol |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures. | Stable trajectory with RMSD < 2 Å for the protein backbone. |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between this compound and active site residues. | Key hydrogen bonds observed with Ser203 and His447. |

| Conformational Changes | Significant structural rearrangements in the enzyme or ligand upon binding. | Minor conformational changes in the catalytic triad (B1167595) residues upon binding. |

| Note: The values presented are for illustrative purposes and would be determined through specific MD simulations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. scielo.br For this compound, QSAR models can be developed to predict its inhibitory potency against enzymes like acetylcholinesterase (AChE) based on its molecular descriptors. nih.govpeerj.com

The development of a QSAR model involves several steps. First, a dataset of compounds with known inhibitory activities (e.g., IC50 values) against the target enzyme is compiled. peerj.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electrostatic fields in 3D-QSAR methods like CoMFA). scielo.brnih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the biological activity. univ-antilles.fr The predictive power of the resulting QSAR model is assessed through internal and external validation procedures. peerj.com A robust QSAR model can be used to predict the inhibitory activity of new, untested compounds and to guide the design of more potent inhibitors. nih.gov For organophosphates, QSAR studies have identified key structural features that contribute to their neurotoxicity through AChE inhibition. nih.gov

Table 3: Example of a QSAR Model for AChE Inhibition by Organophosphates (Illustrative)

| Model Equation | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Statistical Parameters | |

| R² (squared correlation coefficient) | A measure of the goodness of fit of the model. |

| Q² (cross-validated R²) | A measure of the predictive ability of the model. |

| Important Descriptors | |

| Hydrophobic Field | Contribution of hydrophobic regions of the molecule to activity. |

| Electrostatic Field | Contribution of electrostatic properties to activity. |

| Note: This table illustrates the components of a hypothetical QSAR model. Actual models and descriptors would be specific to the dataset and methods used. |

Prediction of Biotransformation Pathways using In Silico Approaches

In silico tools for metabolism prediction are used to identify potential metabolites of a parent compound, such as this compound, that may be formed in biological systems. frontiersin.orgresearchgate.net These tools utilize knowledge-based systems or machine learning models trained on large databases of known metabolic reactions. nih.govnih.gov They can predict the likely sites of metabolism on the molecule and the resulting biotransformation products from Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions. frontiersin.orgmdpi.com

For sulprofos, the parent organothiophosphate, a key Phase I biotransformation is oxidative desulfuration, where the thione sulfur (P=S) is replaced by an oxygen atom (P=O) to form the more potent oxon metabolite, this compound. This activation is often mediated by cytochrome P450 (CYP) enzymes. nih.gov In silico models can predict the likelihood of this and other metabolic reactions. nih.gov

Table 4: Predicted Biotransformation Products of this compound (Illustrative)

| Parent Compound | Predicted Reaction Type | Predicted Metabolite | Predicted Enzyme System |

| This compound | Hydrolysis | 4-(methylthio)phenol | Esterases |

| This compound | O-dealkylation | Desethyl this compound | Cytochrome P450 |

| This compound | Sulfoxidation | This compound sulfoxide (B87167) | Cytochrome P450 |

| This compound | Sulfoxidation | This compound sulfone | Cytochrome P450 |

| Note: This table presents plausible metabolic transformations that would be predicted by in silico software. |

Emerging Research Areas and Advanced Methodologies in Sulprofos Oxon Studies

Omics Approaches (Proteomics, Metabolomics) for Unraveling Sulprofos (B166734) Oxon Interactions

Omics technologies, such as proteomics and metabolomics, offer a powerful lens through which to view the complex biological consequences of sulprofos oxon exposure. These approaches allow for a broad, unbiased survey of the molecular landscape within a biological system, moving beyond the classical focus on acetylcholinesterase (AChE) inhibition.

Proteomics is instrumental in identifying the full spectrum of protein targets that interact with this compound. Organophosphate compounds, including this compound, are known to form adducts with various proteins, not just AChE. nih.gov Mass spectrometry-based proteomics is a key diagnostic method for identifying these protein modifications. nih.gov By analyzing changes in protein expression and post-translational modifications, researchers can uncover novel pathways affected by this compound. For instance, studies on other organophosphates have shown that their oxon forms react with proteins that are also substrates for kinases and phosphatases, suggesting a potential interference with cellular signaling pathways. nih.gov The identification of these off-target protein interactions is crucial for a complete understanding of the compound's biological effects. Research on the fall armyworm (Spodoptera frugiperda) has demonstrated resistance to various organophosphorus insecticides, including sulprofos, which was linked to detoxification enzymes, highlighting the importance of proteomic analysis in understanding resistance mechanisms. researchgate.net

Metabolomics , the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism. Exposure to this compound can induce significant shifts in metabolic profiles. These changes can reveal downstream effects of enzyme inhibition and other molecular interactions. For example, metabolomics can be used to identify biomarkers of exposure and effect, offering a more sensitive and holistic view of the toxicological impact. nih.gov Integrated omics approaches, combining proteomics and metabolomics, can link protein adduct formation to specific metabolic disruptions, thereby building a more complete picture of the adverse outcome pathways. nih.gov The application of these omics technologies is increasingly seen as essential for refining chemical risk assessments and understanding the subtle, yet significant, biological perturbations caused by compounds like this compound. nih.govmdpi.com

Microfluidics and Miniaturized Systems for High-Throughput this compound Research

The development of microfluidics and other miniaturized systems is revolutionizing how this compound and other organophosphates are studied. These technologies offer numerous advantages over traditional methods, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening (HTS). nih.govresearchgate.net

Microfluidic devices, often called "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single, small platform. nih.govmdpi.com These devices can be used for a variety of applications in this compound research, such as:

Enzyme Inhibition Assays: Miniaturized systems are ideal for conducting high-throughput screens of acetylcholinesterase inhibitors. researchgate.netnih.gov By automating the mixing of reagents and the detection of enzymatic activity, these platforms can rapidly assess the inhibitory potential of numerous compounds. nih.gov

Detection and Quantification: Microfluidic biosensors, incorporating enzymes like acetylcholinesterase or organophosphorus hydrolase, have been developed for the rapid and sensitive detection of organophosphates. nih.govnih.gov These sensors can utilize various detection methods, including electrochemical, fluorescence, and colorimetric readouts. nih.govmdpi.com For example, a microfluidic device based on fluorescence intensity was developed for the quick and sensitive detection of organophosphate pesticide residues. nih.gov

Cell-based Assays: Microfluidic platforms can be used to culture cells and study the effects of this compound in a more physiologically relevant environment. This allows for the investigation of cellular responses and toxicity in a high-throughput manner.

High-throughput screening (HTS) methodologies, in general, are becoming increasingly important for identifying new compounds with specific biological activities and for screening for the effects of existing compounds like this compound. oup.comnih.govimtm.cz HTS platforms, often robotic and automated, can perform thousands of biochemical, genetic, or pharmacological tests in a short period. imtm.czemory.edu The integration of microfluidics with HTS provides a powerful combination for accelerating research into the mechanisms of action and potential effects of this compound. emory.edu

Advanced Imaging Techniques for Localizing this compound in Research Models

Visualizing the distribution of this compound and its molecular targets within tissues and cells is critical for understanding its toxicokinetics and toxicodynamics. Advanced imaging techniques are providing unprecedented spatial resolution in these investigations.

Mass Spectrometry Imaging (MSI) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI, has emerged as a powerful, label-free technique for mapping the spatial distribution of a wide range of biomolecules, including drugs, metabolites, neurotransmitters, and lipids, directly in tissue sections. eurobioimaging.eumdpi.com MALDI imaging has been applied to study organophosphate exposure in animal models. eurobioimaging.eumdpi.comnih.gov This technique could be used to:

Visualize the penetration and distribution of this compound in target organs, such as the brain. mdpi.comnih.gov

Identify specific brain regions or cell types that accumulate the compound.

Simultaneously image this compound and key neurotransmitters, like acetylcholine, to correlate chemical presence with neurochemical changes. mdpi.comnih.gov

Assess the distribution of potential countermeasures and their ability to reach target sites. mdpi.com

Other advanced imaging modalities, while not yet specifically reported for this compound, hold significant promise for future research. These include techniques developed at advanced imaging centers that provide new insights into the workings of the human body in health and illness. uta.eduleeds.ac.ukcpd-solutions.com For example, novel magnetic resonance imaging (MRI) techniques could potentially be adapted to non-invasively monitor the metabolic consequences of this compound exposure in living organisms. leeds.ac.uk

Development of Novel Research Tools and Probes for this compound Investigations

The development of specialized molecular tools and probes is essential for targeted and sensitive investigations into the actions of this compound. These tools can help to elucidate specific molecular interactions and track the compound and its effects in complex biological systems.

Biosensors are a key area of development for the detection of organophosphates. These devices couple a biological recognition element (e.g., an enzyme or antibody) with a transducer to produce a measurable signal. nih.govrsc.orgresearchgate.net Novel biosensors for organophosphates are being developed with improved sensitivity, selectivity, and stability. nih.govrsc.org Examples include:

Enzyme-based biosensors: These often utilize acetylcholinesterase or organophosphorus hydrolase. nih.govrsc.org Inhibition of AChE activity or the detection of hydrolysis products can be correlated with the concentration of the organophosphate. nih.govnih.gov

Optical biosensors: These sensors rely on changes in optical properties, such as fluorescence or absorbance, to detect the presence of the target analyte. nih.govrsc.orgacs.org For instance, a fiber-optic microbial biosensor has been developed for the direct measurement of organophosphate nerve agents. acs.org

Nanomaterial-based biosensors: The incorporation of nanomaterials can enhance the performance of biosensors by providing a larger surface area for enzyme immobilization and improving signal transduction. nih.gov

Fluorescent Probes are valuable tools for visualizing specific molecules or processes within living cells. nih.gov The design and synthesis of novel fluorescent probes that are specific for this compound or its downstream effects could enable real-time imaging of its activity in cellular models. While specific probes for this compound are not yet widely reported, the principles of probe development for other reactive species could be applied. nih.gov For example, chiral probes have been used to investigate the stereospecific mechanisms of action of related phosphorothiolates. luc.edu

Computational and Molecular Modeling Tools are increasingly used to predict the interactions of small molecules like this compound with biological targets. These in silico approaches can guide the design of new probes and inhibitors and help to interpret experimental data from omics studies.

The continued innovation in these emerging research areas will undoubtedly deepen our understanding of this compound and provide the necessary tools for more effective monitoring and investigation.

Q & A

Q. What analytical methods are recommended for quantifying Sulprofos oxon in environmental matrices?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) paired with chiral columns such as SUMICHIRAL AGP 100-2 or AGP 100-3 is recommended due to their specificity for organophosphorus metabolites. These columns enable separation of this compound from its sulfoxide and sulfone derivatives, which are common photodegradation byproducts . Calibration should use certified reference standards (e.g., 193-13651 in ) stored at 0–6°C to prevent degradation.

Q. What are the primary environmental degradation pathways of this compound?

this compound degrades via three main pathways:

- Photolysis : Rapid degradation under UV light (λ >290 nm) with a half-life <2 days, producing sulfoxide and sulfone derivatives .

- Hydrolysis : pH-dependent degradation with half-lives of 26 days (pH 4), 151 days (pH 7), and 51 days (pH 9) .

- Oxidative metabolism : In biological systems, enzymatic conversion to this compound sulfoxide and sulfone occurs, requiring LC-MS/MS for metabolite tracking .

Q. How can researchers validate the identity of this compound metabolites in biological samples?

Combine chromatographic separation (HPLC) with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For example, the InChIKey JXHJNEJVUNHLKO-UHFFFAOYSA-N ( ) provides a unique spectral fingerprint. Cross-reference photodegradation products (e.g., phenolic hydrolysis byproducts in Scheme 1 of ) with synthetic standards.

Advanced Research Questions

Q. How should experimental conditions be optimized to study pH-dependent hydrolysis of this compound?

- Buffer selection : Use phosphate buffers (pH 4–9) to mimic environmental conditions.

- Temperature control : Maintain 25°C to isolate pH effects from thermal degradation.

- Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for LC-MS analysis.

- Data interpretation : Apply first-order kinetics to calculate half-lives, noting that alkaline conditions slow hydrolysis significantly .

Q. What methodologies resolve contradictions in reported half-lives of this compound across studies?

Contradictions often arise from variations in light intensity, matrix composition (e.g., cotton foliage vs. aqueous solutions), or analytical sensitivity. To standardize results:

- Replicate experiments under controlled UV light (λ = 290–400 nm).

- Use inert substrates (e.g., glass) to minimize matrix interference .

- Report uncertainties (e.g., ±5% for photolysis half-lives) and validate with interlaboratory comparisons .

Q. How can researchers design a robust study to assess this compound’s ecotoxicological effects?

- Test organisms : Use Daphnia magna or Danio rerio for acute/chronic toxicity assays.

- Exposure scenarios : Include environmental metabolites (e.g., sulfone derivatives) at concentrations reflecting field residues (e.g., 6 mg/kg diet in ).

- Controls : Account for solvent carriers (e.g., acetone) and include negative/positive controls.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for dose-response data .

Q. What strategies improve the detection limit of this compound in complex matrices like soil or plant tissue?

- Sample preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile.

- Cleanup steps : Employ dispersive solid-phase extraction (dSPE) to remove chlorophyll and lipids.

- Instrumentation : Couple HPLC with tandem MS (LC-MS/MS) in multiple reaction monitoring (MRM) mode for specificity at sub-ppb levels .

Methodological Notes

- Data reporting : Follow guidelines in and to detail sampling plans, analytical quality, and error propagation.

- Ethical compliance : For toxicity studies, adhere to OECD/EPA guidelines for animal welfare and data reproducibility .

- Literature review : Prioritize peer-reviewed studies over non-academic sources (e.g., avoid benchchem.com per ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.